

Introduction: The Significance of Structural Analysis in Drug Development

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Compound of Interest

Compound Name: *Methyl 4-benzylmorpholine-3-carboxylate*

CAS No.: 212650-44-7

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The morpholine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1] **Methyl 4-benzylmorpholine-3-carboxylate** serves as a crucial building block for more complex molecules, and a thorough understanding of its stereochemistry and conformational preferences is essential for rational drug design. X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution 3D structural data, which is invaluable for understanding intermolecular interactions and guiding lead optimization.[1] However, a comprehensive analytical approach, incorporating spectroscopic methods, provides a more complete picture of a molecule's behavior in different states.

Synthesis and Preparation of High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to **Methyl 4-benzylmorpholine-3-carboxylate** can be adapted from established methods for similar morpholine derivatives.[2][3]

Proposed Synthesis of Methyl 4-benzylmorpholine-3-carboxylate:

A potential synthetic pathway involves the reaction of a suitable starting material, such as methyl 2-amino-3-hydroxypropanoate, with a benzylating agent, followed by cyclization. The

final step would involve the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of a Morpholine Derivative (Adapted from a similar synthesis[1])

- **N-Alkylation:** To a solution of the parent morpholine derivative in a suitable solvent (e.g., acetonitrile), add potassium carbonate and the desired alkyl halide (in this case, a methylating agent).
- **Reflux:** Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, evaporate the solvent. Dissolve the residue in water and extract the product with an organic solvent (e.g., chloroform).
- **Purification:** Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography to obtain the pure compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For morpholine derivatives, slow evaporation of a solution is a common and effective technique.[1]

Experimental Protocol: Crystallization by Slow Evaporation

- **Solvent Selection:** Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate) at a concentration near saturation.
- **Slow Evaporation:** Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.
- **Crystal Harvesting:** Once well-formed crystals appear, carefully harvest them from the mother liquor.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Case Study: Crystal Structure of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]

As a proxy for our target molecule, we can examine the crystallographic data of the closely related 4-benzyl-4-pentylmorpholin-4-ium chloride.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	a = 21.8109(4) Å, b = 8.2459(2) Å, c = 8.8751(2) Å
Volume	1596.19(6) Å ³
Z	4
Calculated Density	1.181 Mg/m ³
R-factor	0.029
Morpholine Ring Conformation	Chair

This data demonstrates the level of detail obtained from a successful X-ray crystallography experiment.

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Spectroscopic Alternatives: A Holistic View

While X-ray crystallography provides a static image of the molecule, spectroscopic techniques offer insights into its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. 1D (^1H and ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can elucidate the complete chemical structure. For chiral molecules like **Methyl 4-benzylmorpholine-3-carboxylate**, NMR can also provide information about the relative stereochemistry.

Key Information from NMR:

- Chemical Shifts (δ): Indicate the electronic environment of each nucleus.
- Coupling Constants (J): Provide information about the connectivity and dihedral angles between adjacent atoms.
- Nuclear Overhauser Effect (NOE): Reveals through-space proximity of nuclei, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.^[4] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

Key Information from MS:

- Molecular Ion Peak ($[\text{M}+\text{H}]^+$ or $[\text{M}]^+$): Determines the molecular weight.
- Isotope Pattern: Helps to confirm the elemental composition.
- Fragmentation Pattern: Provides clues about the different functional groups and their connectivity.

Comparative Analysis: Choosing the Right Tool

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1]	Unambiguous and high-resolution structural data.[1]	Requires high-quality single crystals; structure is static and in the solid state.
NMR Spectroscopy	Connectivity, relative stereochemistry, conformational dynamics in solution. [5]	Provides information about the molecule in a biologically relevant state (solution); non-destructive.[6]	Structure determination can be complex for larger molecules; does not provide absolute stereochemistry.[6]
Mass Spectrometry	Molecular weight, elemental composition, structural fragments.[4]	High sensitivity; requires very small amounts of sample; can be coupled with chromatography (LC-MS, GC-MS).	Does not provide information on stereochemistry or 3D conformation.

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Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of **Methyl 4-benzylmorpholine-3-carboxylate**, like any novel compound, is best achieved through a multi-faceted analytical approach. While X-ray crystallography offers the unparalleled advantage of providing a definitive 3D structure, NMR and mass spectrometry are indispensable for confirming the chemical identity, assessing purity, and understanding the molecule's behavior in solution. By integrating the data from these complementary techniques, researchers can build a comprehensive and robust understanding of a molecule's structure and properties, thereby accelerating the drug discovery and development process.

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